molecular formula C25H25NO2 B12879421 N,N-Dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine CAS No. 103494-32-2

N,N-Dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine

Katalognummer: B12879421
CAS-Nummer: 103494-32-2
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: FUZHECIUOBRVOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dibenzyl-2-methoxy-3,5-dimethylbenzofuran-6-amine is a chemical compound known for its unique structure and properties. It is characterized by the presence of benzyl groups, a methoxy group, and a benzofuran ring, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-2-methoxy-3,5-dimethylbenzofuran-6-amine typically involves the reaction of 2-methoxy-3,5-dimethylbenzofuran with benzylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dibenzyl-2-methoxy-3,5-dimethylbenzofuran-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N,N-Dibenzyl-2-methoxy-3,5-dimethylbenzofuran-6-amine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Dibenzyl-2-methoxy-3,5-dimethylbenzofuran-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dibenzyl-4-methoxy-3-nitrobenzamide
  • N,N-Dibenzyl-4-methyl-3-nitrobenzamide
  • N,N-Dibenzyl-3-nitrobenzamide

Uniqueness

N,N-Dibenzyl-2-methoxy-3,5-dimethylbenzofuran-6-amine is unique due to its specific substitution pattern and the presence of the benzofuran ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

103494-32-2

Molekularformel

C25H25NO2

Molekulargewicht

371.5 g/mol

IUPAC-Name

N,N-dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine

InChI

InChI=1S/C25H25NO2/c1-18-14-22-19(2)25(27-3)28-24(22)15-23(18)26(16-20-10-6-4-7-11-20)17-21-12-8-5-9-13-21/h4-15H,16-17H2,1-3H3

InChI-Schlüssel

FUZHECIUOBRVOG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1N(CC3=CC=CC=C3)CC4=CC=CC=C4)OC(=C2C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.